(E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
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Description
Thiazole compounds, which “(E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide” is a part of, are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Scientific Research Applications
Synthesis Methods : Microwave promoted synthesis has been found to be an efficient method for the preparation of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing a cleaner and faster alternative to traditional thermal heating methods for synthesizing similar compounds (Saeed, 2009).
Anticancer Potential : Some derivatives of (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide have been evaluated for their anticancer activity. A study demonstrated that certain synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Antiviral Activity : Some compounds in this category have shown potential as antiviral agents. For instance, specific derivatives were found effective against HIV-1 and HIV-2 in a study, suggesting their potential role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) (Saeed et al., 2011).
Antifungal Activity : Various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides have been assessed for their antifungal properties. Some synthesized compounds demonstrated low to moderate antifungal activity, highlighting their potential application in this field (Saeed et al., 2008).
Enzyme Inhibition : Research into the inhibition of human carbonic anhydrases by certain derivatives has shown that they can preferentially inhibit specific isoforms, which is significant for understanding their biological activity and potential therapeutic applications (Distinto et al., 2019).
Antiparasitic Activity : Studies have also explored the antiparasitic activity of thiazolide derivatives. For instance, nitazoxanide, a related compound, has demonstrated broad-spectrum activity against various parasites, suggesting potential applications in treating parasitic infections (Esposito et al., 2005).
Antimicrobial Properties : Thiazole derivatives have been synthesized and tested for antimicrobial activity. The research indicates that compounds with specific substituents exhibit significant antimicrobial properties, which could be valuable in developing new antimicrobial agents (Chawla, 2016).
Properties
IUPAC Name |
2-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-4-2-3-5-14(11)16(21)19-17-18-15(10-24-17)12-6-8-13(9-7-12)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODZGEMCCGWWSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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